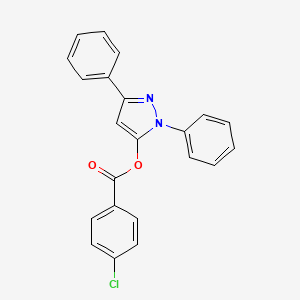
1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with two phenyl groups and a 4-chlorobenzoate moiety, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate typically involves the reaction of 1,3-diphenyl-1H-pyrazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization techniques .
Analyse Des Réactions Chimiques
1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzoate moiety, using nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the ester bond, yielding 1,3-diphenyl-1H-pyrazole and 4-chlorobenzoic acid
Applications De Recherche Scientifique
1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential cytotoxic activity against various cancer cell lines, making it a candidate for anticancer drug development.
Medicine: Its derivatives have shown promise in the development of new therapeutic agents for treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the synthesis of materials with specific properties, such as dyes and polymers .
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic activity is believed to be due to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The compound may also induce apoptosis in cancer cells by activating certain signaling pathways .
Comparaison Avec Des Composés Similaires
1,3-Diphenyl-1H-pyrazol-5-yl 4-chlorobenzoate can be compared with other similar compounds, such as:
1,3-Diphenyl-1H-pyrazole: Lacks the 4-chlorobenzoate moiety and has different chemical and biological properties.
4-Chlorobenzoic acid: Lacks the pyrazole ring and has different reactivity and applications.
1,3-Diphenyl-1H-pyrazol-4-yl methylene derivatives: These compounds have different substituents on the pyrazole ring, leading to variations in their chemical behavior and biological activity .
Propriétés
Numéro CAS |
879896-84-1 |
|---|---|
Formule moléculaire |
C22H15ClN2O2 |
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
(2,5-diphenylpyrazol-3-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C22H15ClN2O2/c23-18-13-11-17(12-14-18)22(26)27-21-15-20(16-7-3-1-4-8-16)24-25(21)19-9-5-2-6-10-19/h1-15H |
Clé InChI |
KHHKMIAQVGBRBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=C2)OC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
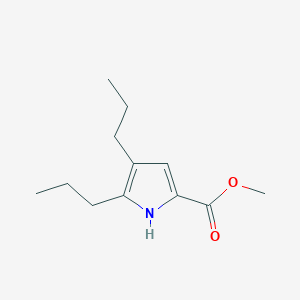

![Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14202617.png)
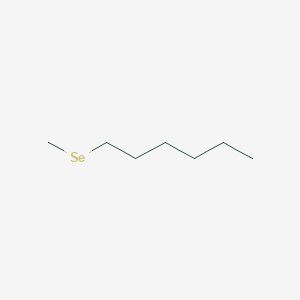
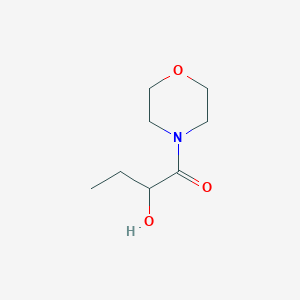
![2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene](/img/structure/B14202631.png)
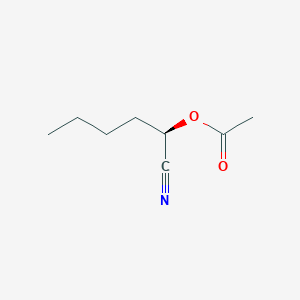
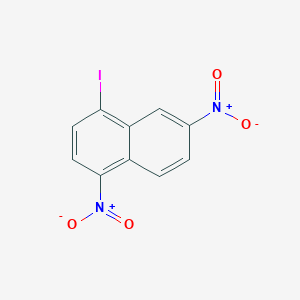


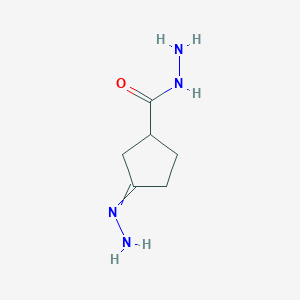
![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate](/img/structure/B14202656.png)
![1,3-Dioxolane-2-methanol, 4,4'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14202669.png)
